molecular formula C17H25N3O2 B267523 N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide

Katalognummer B267523
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: ATKNNVFLRRLVEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide, commonly known as CB-1 antagonist, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is a selective antagonist of the cannabinoid receptor type 1 (CB-1), which is primarily found in the central nervous system.

Wirkmechanismus

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide acts as a selective antagonist of the N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide receptor, which is primarily found in the central nervous system. N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide receptors are involved in the regulation of appetite, metabolism, and reward pathways. By blocking the N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide receptor, N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide reduces appetite and food intake, promotes weight loss, and reduces drug-seeking behavior.
Biochemical and Physiological Effects:
N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide has been shown to have several biochemical and physiological effects. It reduces food intake and body weight in obese individuals, improves glucose metabolism, and reduces insulin resistance. It also reduces drug-seeking behavior in individuals addicted to drugs such as cocaine and heroin. In addition, it has been shown to improve cognitive function and reduce inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide has several advantages for lab experiments. It is a selective antagonist of the N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide receptor, which allows for specific targeting of this receptor. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also some limitations to its use in lab experiments. For example, it may have off-target effects on other receptors, which could complicate the interpretation of results.

Zukünftige Richtungen

There are several future directions for research on N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to improve cognitive function and reduce inflammation in the brain, which could be beneficial for these conditions. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide and its potential use in various diseases and conditions.
Conclusion:
In conclusion, N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide is a selective antagonist of the N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide receptor that has shown potential therapeutic applications in various diseases and conditions. Its synthesis method has been optimized to produce high yields of pure product, and it has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential use in various diseases and conditions.

Synthesemethoden

The synthesis of N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide involves the reaction of 3-aminophenylbutyric acid with cyclohexyl isocyanate. The reaction is carried out in anhydrous dichloromethane at room temperature, and the product is purified by column chromatography. This synthesis method has been optimized to produce high yields of pure N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide.

Wissenschaftliche Forschungsanwendungen

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to be effective in the treatment of obesity, metabolic disorders, and drug addiction. In addition, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

Produktname

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide

Molekularformel

C17H25N3O2

Molekulargewicht

303.4 g/mol

IUPAC-Name

N-[3-(cyclohexylcarbamoylamino)phenyl]butanamide

InChI

InChI=1S/C17H25N3O2/c1-2-7-16(21)18-14-10-6-11-15(12-14)20-17(22)19-13-8-4-3-5-9-13/h6,10-13H,2-5,7-9H2,1H3,(H,18,21)(H2,19,20,22)

InChI-Schlüssel

ATKNNVFLRRLVEK-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)NC2CCCCC2

Kanonische SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.